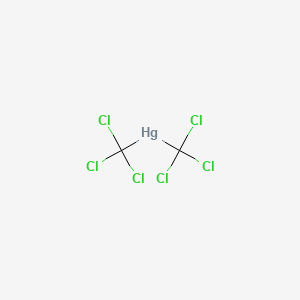
Bis(trichloromethyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trichloromethyl)mercury: is an organomercury compound with the molecular formula C₂Cl₆Hg . It is a colorless solid that is highly toxic and sensitive to light. This compound is primarily used in research settings due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(trichloromethyl)mercury can be synthesized through the reaction of sodium trichloroacetate with mercuric chloride or mercuric acetate . The reaction typically involves heating the reactants in a solvent such as dimethoxyethane at reflux temperature . The reaction can be represented as follows:
2NaCCl3COO+HgCl2→Hg(CCl3)2+2NaCl
Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its limited use outside of research applications. the laboratory synthesis methods can be scaled up for industrial purposes with appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions: Bis(trichloromethyl)mercury undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form and .
Reduction: It can be reduced to form and .
Substitution: It reacts with reagents such as potassium iodide to form trichloromethyl iodide and mercuric iodide .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are used.
Substitution: Reagents like potassium iodide and hydrogen cyanide are commonly used.
Major Products:
Oxidation: Carbon tetrachloride and mercuric chloride.
Reduction: Mercury and trichloromethane.
Substitution: Trichloromethyl iodide and mercuric iodide.
Scientific Research Applications
Bis(trichloromethyl)mercury has several applications in scientific research:
Chemistry: It is used in the study of organomercury compounds and their reactivity.
Biology and Medicine: While its direct applications in biology and medicine are limited due to its toxicity, it is used in research to understand the effects of mercury compounds on biological systems.
Mechanism of Action
The mechanism of action of bis(trichloromethyl)mercury involves its ability to form free radicals upon exposure to light. These free radicals can then react with other molecules, leading to various chemical transformations. The compound primarily targets carbon-hydrogen bonds and carbon-carbon bonds , leading to their cleavage and the formation of new products .
Comparison with Similar Compounds
- Dimethylmercury (CH₃)₂Hg
- Diethylmercury (C₂H₅)₂Hg
- Phenylmercuric chloride (C₆H₅HgCl)
- Triphosgene (bis(trichloromethyl)carbonate)
Uniqueness: Bis(trichloromethyl)mercury is unique due to its high reactivity and ability to form free radicals upon exposure to light. This property makes it particularly useful in photolysis studies and in understanding the behavior of organomercury compounds under various conditions .
Properties
CAS No. |
6795-81-9 |
|---|---|
Molecular Formula |
C2Cl6Hg |
Molecular Weight |
437.3 g/mol |
IUPAC Name |
bis(trichloromethyl)mercury |
InChI |
InChI=1S/2CCl3.Hg/c2*2-1(3)4; |
InChI Key |
MHPVYDSEDMUGIA-UHFFFAOYSA-N |
Canonical SMILES |
C(Cl)(Cl)(Cl)[Hg]C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


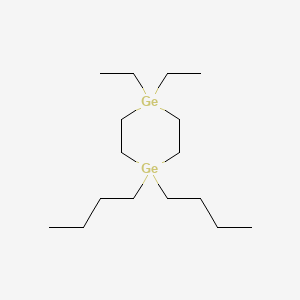

![Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester](/img/structure/B13801491.png)
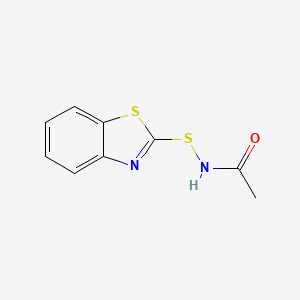
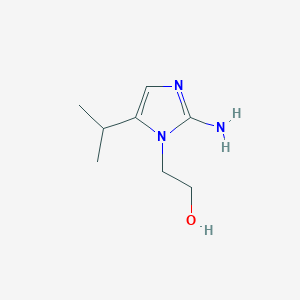
![[(3aR,4S,6R,6aR)-4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B13801505.png)
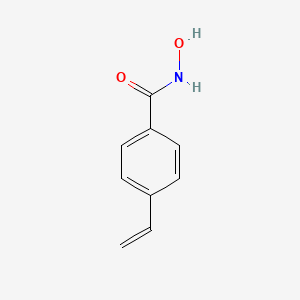
![(1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride](/img/structure/B13801510.png)

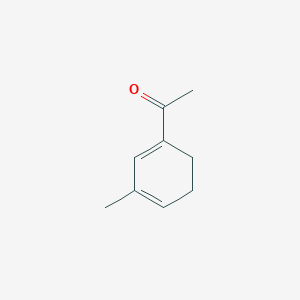
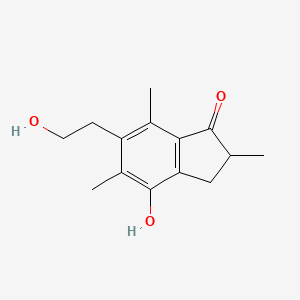
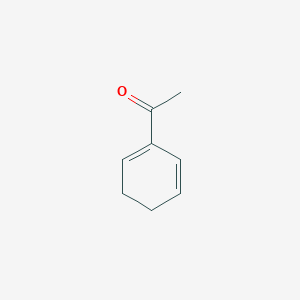
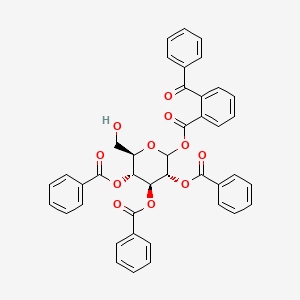
![1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13801568.png)
